3-(Benzyloxy)-2-hydroxypropanamide
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Overview
Description
3-(Benzyloxy)-2-hydroxypropanamide is an organic compound characterized by the presence of a benzyloxy group attached to a hydroxypropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-hydroxypropanamide typically involves the reaction of benzyl alcohol with 3-chloro-2-hydroxypropanamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol attacks the carbon atom bearing the chlorine atom, resulting in the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 3-(Benzyloxy)-2-oxopropanamide.
Reduction: Formation of 3-(Benzyloxy)-2-hydroxypropylamine.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-hydroxypropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-hydroxypropanamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxypropanamide backbone can engage in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-2-hydroxypropanoic acid
- 3-(Benzyloxy)-2-hydroxypropylamine
- 3-(Benzyloxy)-2-hydroxypropanenitrile
Uniqueness
3-(Benzyloxy)-2-hydroxypropanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyloxy and hydroxypropanamide groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-hydroxy-3-phenylmethoxypropanamide |
InChI |
InChI=1S/C10H13NO3/c11-10(13)9(12)7-14-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13) |
InChI Key |
CRXKVFUMXYIFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)N)O |
Origin of Product |
United States |
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